3,3,4,4,5,5,5-Heptafluoropentane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,5-Heptafluoropentane-1-thiol is a fluorinated thiol compound characterized by the presence of seven fluorine atoms attached to a pentane backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,5-Heptafluoropentane-1-thiol typically involves the fluorination of pentane derivatives. One common method is the reaction of pentane-1-thiol with fluorinating agents under controlled conditions to introduce the fluorine atoms at specific positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to ensure the precise introduction of fluorine atoms. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,5,5,5-Heptafluoropentane-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace fluorine atoms.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Sulfides, disulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5,5-Heptafluoropentane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3,3,4,4,5,5,5-Heptafluoropentane-1-thiol exerts its effects is primarily through its interactions with other molecules. The fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. This compound can interact with various molecular targets, including enzymes and receptors, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: Another fluorinated thiol with a longer carbon chain.
1,1,1,2,2,3,4,5,5,5-Decafluoropentane: A fluorinated pentane derivative with different fluorination patterns.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A fluorinated alcohol with similar fluorination but different functional group.
Uniqueness
3,3,4,4,5,5,5-Heptafluoropentane-1-thiol is unique due to its specific fluorination pattern and the presence of a thiol group. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
212248-66-3 |
---|---|
Molekularformel |
C5H5F7S |
Molekulargewicht |
230.15 g/mol |
IUPAC-Name |
3,3,4,4,5,5,5-heptafluoropentane-1-thiol |
InChI |
InChI=1S/C5H5F7S/c6-3(7,1-2-13)4(8,9)5(10,11)12/h13H,1-2H2 |
InChI-Schlüssel |
ZFMOQJPTQHTPEN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.